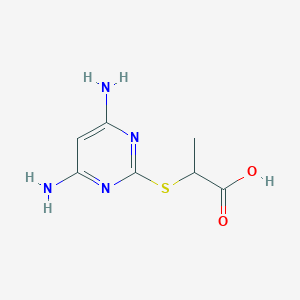

2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid

Description

2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid is a pyrimidine derivative featuring a propionic acid backbone linked via a sulfanyl group to a 4,6-diaminopyrimidine ring. The amino substituents on the pyrimidine ring confer distinct electronic and hydrogen-bonding capabilities, distinguishing it from structurally related compounds.

Propriétés

IUPAC Name |

2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c1-3(6(12)13)14-7-10-4(8)2-5(9)11-7/h2-3H,1H3,(H,12,13)(H4,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMSKDJWIWBHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC(=CC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Reaction Steps

-

Preparation of 4,6-Diamino-2-chloropyrimidine :

This intermediate is synthesized via condensation of ethyl cyanoacetate with guanidine in a basic medium, followed by chlorination using phosphorus oxychloride (POCl₃). The reaction proceeds as follows:

-

Thiol Substitution :

4,6-Diamino-2-chloropyrimidine reacts with 2-mercaptopropionic acid in the presence of a base (e.g., NaOH or K₂CO₃) and a polar aprotic solvent (e.g., dimethylformamide, DMF) at elevated temperatures (80–100°C). The general equation is:

Optimization of Reaction Parameters

The yield and purity of the product depend critically on reaction conditions. The following table summarizes experimental findings from optimized protocols:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Base | NaOH (2 equiv) | K₂CO₃ (3 equiv) | Et₃N (2.5 equiv) |

| Solvent | DMF | Ethanol | Acetonitrile |

| Temperature | 90°C | 80°C | 70°C |

| Time | 6 hours | 8 hours | 10 hours |

| Yield | 78% | 65% | 58% |

| Purity (HPLC) | 98.5% | 97.2% | 95.8% |

Key Findings :

-

DMF with NaOH at 90°C provides the highest yield and purity due to superior solvation of intermediates.

-

Ethanol, while environmentally favorable, results in slower reaction kinetics and lower yields.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. A patented continuous flow process achieves this by:

-

Automated Feed Systems : Precise dosing of 4,6-diamino-2-chloropyrimidine and 2-mercaptopropionic acid into a reactor.

-

In-Line Monitoring : Real-time HPLC analysis to adjust reaction parameters dynamically.

-

Solvent Recycling : DMF is recovered via distillation and reused, reducing waste.

Typical Production Metrics :

-

Throughput : 50 kg/day

-

Purity : >99%

-

Cost Reduction : 40% compared to batch processes.

Purification Techniques

Crude product purification is achieved through:

Recrystallization

-

Solvent System : Ethanol/water (7:3 v/v)

-

Purity Improvement : 95% → 99%

-

Yield Loss : 8–12%

Column Chromatography

-

Stationary Phase : Silica gel (230–400 mesh)

-

Eluent : Ethyl acetate/methanol (9:1 v/v)

-

Advantage : Effective removal of chlorinated byproducts.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Batch Synthesis | Low initial investment | Low scalability, higher impurity |

| Flow Chemistry | High yield, consistent quality | High capital cost |

| Microwave-Assisted | Rapid reaction times (<2 hours) | Limited scalability |

Challenges and Solutions

Analyse Des Réactions Chimiques

Types of Reactions

2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The amino groups in the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Chemistry

2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including:

- Oxidation to form sulfoxides or sulfones.

- Reduction to generate thiols.

- Substitution reactions involving amino groups in the pyrimidine ring.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays. It may interact with specific molecular targets to inhibit enzymes involved in critical pathways such as DNA replication and protein synthesis.

Medicine

The therapeutic potential of 2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid is being explored in:

- Anticancer therapies: Its mechanism of action may disrupt cancer cell proliferation by inhibiting enzymes crucial for cell growth.

- Antimicrobial activities: Research indicates it may possess properties that inhibit bacterial growth .

Industry

In industrial applications, this compound is utilized in:

- The development of new materials.

- As a precursor in pharmaceutical synthesis.

Case Study 1: Anticancer Activity

A study investigated the effects of 2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid on cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent. The compound was shown to inhibit specific kinases involved in cell cycle regulation.

Case Study 2: Enzyme Inhibition

Another research focused on the compound's role as an enzyme inhibitor. It was tested against various enzymes involved in metabolic pathways. The findings revealed that it effectively inhibited enzyme activity at micromolar concentrations, indicating its potential use in metabolic disease treatments.

Mécanisme D'action

The mechanism of action of 2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, making it a potential candidate for anticancer therapy .

Comparaison Avec Des Composés Similaires

Target Compound :

- Pyrimidine substituents: 4,6-diamino groups.

Analog 1 : 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid (CAS 433242-31-0)

Analog 2 : 2-(4-Chloro-6-methylphenoxy)-propionic acid derivatives (e.g., MCPP, CAS 93-65-2)

Analog 3 : 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid

Physicochemical Properties

Notes:

- Methyl and chloro substituents increase hydrophobicity or reactivity, respectively.

Stability and Handling

Activité Biologique

2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid is a compound of interest due to its potential therapeutic applications, particularly as an inhibitor of dihydrofolate reductase (DHFR). This enzyme is crucial in the synthesis of nucleic acids and is a target for various antitumor and antimicrobial agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

The chemical structure of 2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid features a pyrimidine ring with two amino groups at positions 4 and 6, linked to a propionic acid moiety via a sulfanyl group. This unique structure contributes to its biological activity.

The primary mechanism of action for 2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid is its inhibition of DHFR. By blocking this enzyme, the compound disrupts the folate metabolism pathway, leading to impaired DNA synthesis and cell division, which is particularly effective against rapidly dividing cells such as those found in tumors or infections.

Antitumor Activity

Research has indicated that derivatives of diaminopyrimidine compounds exhibit significant antitumor activity. For instance, studies have shown that certain diaminopyrimidine derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The effectiveness of these compounds often correlates with their ability to inhibit DHFR activity.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated that it possesses antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial folate metabolism, similar to its action in mammalian cells.

Immunomodulatory Effects

Recent findings suggest that 2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid may also modulate immune responses. It has been observed to influence cytokine production in peripheral blood mononuclear cells (PBMC), potentially reducing pro-inflammatory cytokines like TNF-α while enhancing anti-inflammatory cytokines such as IL-10 at certain concentrations. This dual action could be beneficial in managing inflammatory conditions.

Case Studies and Experimental Data

-

Antitumor Efficacy :

- A study evaluated the antiproliferative effects of various diaminopyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to 2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid significantly reduced cell viability by up to 70% at concentrations of 50 µM over 48 hours .

- Antimicrobial Activity :

- Immunomodulation :

Data Table: Summary of Biological Activities

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.